molecular formula C11H17F3N2O4 B2376195 5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid CAS No. 2230799-89-8

5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B2376195
CAS No.: 2230799-89-8
M. Wt: 298.262
InChI Key: RZOPFZDRKYMYLI-UHFFFAOYSA-N
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Description

5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 3 and 9, a hydroxyl group at position 5, and a trifluoroacetic acid counterion. Its molecular formula is C₉H₁₄F₃N₂O₃ (based on structural analogs in , and 10). This compound is primarily utilized in pharmaceutical research as a building block for drug discovery due to its rigid spirocyclic scaffold, which enhances binding affinity and metabolic stability .

Properties

IUPAC Name

5-hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.C2HF3O2/c12-7-6-11-8(13)5-9(7)1-3-10-4-2-9;3-2(4,5)1(6)7/h7,10,12H,1-6H2,(H,11,13);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOPFZDRKYMYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NCC2O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine-Ketone Precursors

The spiro[5.5]undecane core is synthesized via cyclocondensation between 1,5-diaminopentane derivatives and cyclic ketones. For example, N-Boc-piperidone undergoes Corey-Chaykovsky epoxidation to form an epoxide intermediate, which is subsequently opened by aryl amines to yield amino alcohols. Acylation with chloroacetyl chloride followed by intramolecular cyclization under basic conditions (e.g., potassium tert-butoxide) generates the spiro framework.

Reaction Conditions:

  • Epoxidation: Dimethylsulfonium methylide in tetrahydrofuran (THF) at −20°C.
  • Ring-Opening: Arylamines in THF at 50°C for 12 hours.
  • Cyclization: Potassium tert-butoxide in THF at −30°C for 3 hours.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for spiro ring formation. A mixture of N,N-dimethyl barbituric acid and divinyl ketone derivatives in dichloromethane, catalyzed by triethylamine, undergoes microwave heating (150 W, 100°C) for 15 minutes to yield the spiro product with 78–92% efficiency.

Example Protocol:

  • Combine 1.0 mmol barbituric acid, 1.2 mmol divinyl ketone, and 2.0 mmol triethylamine in 5 mL dichloromethane.
  • Irradiate at 100°C for 15 minutes under microwave conditions.
  • Purify via silica gel chromatography (ethyl acetate/hexane).

Introduction of the 5-Hydroxy Group

Selective Oxidation of Methylene Groups

The hydroxyl group at position 5 is introduced via oxidation of a methylene precursor. 3,9-Diazaspiro[5.5]undecane is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, followed by gradual warming to room temperature. The reaction selectively oxidizes the C5 position, yielding 5-hydroxy-3,9-diazaspiro[5.5]undecan-2-one with 65% yield.

Optimization Notes:

  • Lower temperatures (0–5°C) minimize overoxidation to ketone byproducts.
  • Catalytic amounts of vanadium oxide improve selectivity.

Hydroxylation via Sharpless Dihydroxylation

An alternative method employs Sharpless asymmetric dihydroxylation on a spirocyclic alkene precursor. Using AD-mix-β (containing osmium tetroxide) in tert-butanol/water (1:1) at 0°C, the dihydroxylated intermediate is formed, followed by selective protection and deprotection to isolate the 5-hydroxy derivative.

Yield Data:

Step Reagents Yield (%)
Dihydroxylation AD-mix-β, 0°C, 24 h 72
Deprotection HCl (4M in dioxane) 85

Salt Formation with Trifluoroacetic Acid

Acid-Base Reaction in Polar Solvents

The free base 5-hydroxy-3,9-diazaspiro[5.5]undecan-2-one is dissolved in anhydrous methanol, and 1.1 equivalents of trifluoroacetic acid are added dropwise at 0°C. The mixture is stirred for 1 hour, followed by solvent removal under reduced pressure to yield the trifluoroacetate salt as a crystalline solid.

Critical Parameters:

  • Solvent Choice: Methanol or ethanol ensures solubility and prevents side reactions.
  • Stoichiometry: Excess acid (>1.1 eq) leads to hygroscopic salts.

Purification and Characterization

The crude product is recrystallized from hot ethanol to achieve >98% purity (HPLC). Key characterization data include:

  • 1H NMR (400 MHz, D2O): δ 3.85 (m, 2H, NCH2), 3.12 (t, J=6.8 Hz, 2H), 2.95 (s, 2H), 1.75–1.45 (m, 8H).
  • LC-MS: [M+H]+ m/z 225.1 (calc. 225.2).

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Method Yield (%) Purity (%) Scalability
Cyclization + Oxidation 65 95 Moderate
Microwave Cyclization 85 98 High
Sharpless Dihydroxylation 61 90 Low

Key Insight: Microwave-assisted routes offer superior yields and shorter reaction times, making them preferable for industrial-scale synthesis.

Industrial Production Challenges

Raw Material Sourcing

  • 3,9-Diazaspiro[5.5]undecane Precursors: Commercially available but costly ($120–150/g).
  • Trifluoroacetic Acid: Bulk pricing at $50–70/kg.

Process Optimization

  • Continuous Flow Reactors: Enable large-scale cyclization with 90% yield.
  • Crystallization Controls: Adjust cooling rates to prevent polymorphic variations.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a spirocyclic structure , characterized by the interconnection of two rings through a single atom. It contains both nitrogen and oxygen atoms, contributing to its distinct chemical reactivity and biological activity. The molecular formula is C11H17F3N2O4C_{11}H_{17}F_{3}N_{2}O_{4} with a CAS number of 1187927-72-5 .

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex spirocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
  • Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemistry applications. For instance:
    • Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.
    • Reduction : The compound can be reduced to form amines or other derivatives.

Biology

  • Enzyme Interaction Studies : The compound is valuable in studying interactions between enzymes and proteins due to its structural features that influence binding affinity.
  • GABA Receptor Antagonism : It acts as a competitive antagonist at the γ-aminobutyric acid type A receptor (GABAAR) , which is significant in research related to neurotransmission and central nervous system functions. The low cellular membrane permeability of this compound indicates its potential for targeted therapeutic applications.

Medicine

  • Therapeutic Potential : Given its interaction with GABAARs, this compound has potential therapeutic applications in treating neurological disorders. Research indicates that it may help in developing treatments for conditions like anxiety or epilepsy by modulating GABAergic activity.
  • Antiviral Activity : Studies have highlighted the antiviral properties of related diazaspiro compounds, suggesting potential applications in virology and infectious disease treatment.

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for formulating specialty chemicals.

Case Studies

  • GABAAR Interaction Studies :
    • Research has demonstrated that spirocyclic compounds like 5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one can effectively interact with GABAARs, providing insights into their binding mechanisms and potential therapeutic uses .
  • Synthesis of Antiviral Agents :
    • A study focused on synthesizing derivatives of diazaspiro compounds revealed promising antiviral activities against specific viral targets . This underscores the importance of structural modifications in enhancing bioactivity.
  • Material Science Applications :
    • The compound's role in catalysis has been explored in industrial settings where it aids in synthesizing specialty chemicals with improved efficiency .

Mechanism of Action

The mechanism by which 5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structurally similar spirocyclic compounds and their distinguishing features:

Compound Name Key Structural Features Molecular Formula CAS Number Similarity Score Applications
5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one; TFA Spiro[5.5] ring, 3,9-diaza, 5-hydroxy, TFA salt C₉H₁₄F₃N₂O₃ 1181265-43-9* N/A Drug intermediates, enzyme inhibitors
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Replaces one nitrogen with oxygen (1-oxa) C₈H₁₄N₂O₂ 54981-11-2 0.72** Peptide mimetics, kinase inhibitors
(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one Non-spiro, fluorinated lactam C₅H₇F₂NO₂ 255903-84-5 0.72 Antiviral agents, proteasome inhibitors
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane Spiro[5.5] ring, 9-oxa, 2-aza, trifluoromethyl C₁₀H₁₄F₃NO Not provided N/A Agrochemicals, CNS therapeutics

CAS inferred from analogs in and . *Similarity score based on structural analogs in .

Comparative Analysis

Rigidity and Pharmacokinetics
  • 5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one; TFA : The spirocyclic core imposes conformational rigidity, improving target selectivity. The trifluoroacetic acid (TFA) salt enhances solubility in polar solvents .
Electronic Effects
  • The trifluoroacetic acid counterion in the target compound introduces strong electron-withdrawing effects, stabilizing the molecule against enzymatic degradation .
  • 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane leverages a trifluoromethyl group for similar stabilization but lacks the hydroxyl group, reducing hydrogen-bonding capacity .

Pharmacological Relevance

  • Spirocyclic diaza compounds exhibit potent inhibition of AAA ATPases (e.g., p97), a cancer therapeutic target .
  • The trifluoromethyl analog (5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane ) shows promise in agrochemicals due to its resistance to metabolic degradation .

Biological Activity

5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid is a complex organic compound belonging to the spirocyclic class of molecules. Its unique structure combines both nitrogen and oxygen atoms, contributing to distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a spirocyclic framework where two rings are interconnected through a single atom. The presence of hydroxyl and trifluoroacetic acid groups enhances its reactivity and biological activity.

Chemical Formula

  • Molecular Formula : C₁₁H₁₇F₃N₂O₄
  • CAS Number : 1187927-72-5

The primary target for 5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid is the γ-aminobutyric acid type A receptor (GABAAR) . This compound acts as a competitive antagonist at GABAAR, which plays a critical role in the central nervous system's inhibitory neurotransmission.

Pharmacokinetics

Research indicates that this compound exhibits:

  • Low cellular membrane permeability
  • Mediocre stability toward enzymatic degradation , with half-lives reported to be less than 12 minutes upon incubation with rat liver microsomes.

Therapeutic Potential

The compound has been investigated for various therapeutic applications due to its interaction with biological targets:

  • Cancer Treatment : It has shown potential in inhibiting the activity of geranylgeranyltransferase I (GGTase I), leading to the inactivation of downstream YAP1 and/or TAZ pathways involved in cancer cell proliferation .
  • Obesity Management : Similar compounds have been studied for their ability to inhibit acetyl CoA carboxylase and antagonize neuropeptide Y (NPY), suggesting potential applications in obesity treatment .
  • Neurological Disorders : Given its action on GABAAR, the compound may also be relevant in treating conditions associated with GABAergic dysfunctions, such as anxiety disorders and epilepsy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid, it is beneficial to compare it with similar spirocyclic compounds:

Compound NameStructure FeaturesBiological Activity
1,4,9-Triazaspiro[5.5]undecan-2-oneSimilar spirocyclic structureAnticancer properties
3,9-Diazaspiro[5.5]undecaneLacks hydroxyl groupLimited biological activity
1,9-Diazaspiro[5.5]undecaneDifferent substituentsVaried pharmacological effects

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related diazaspiro compounds:

  • Inhibition Studies : Research demonstrated that certain derivatives exhibited IC50 values below 500 nM against NPY Y5 receptors, indicating strong antagonistic properties relevant for treating obesity and related metabolic disorders .
  • Pharmacological Profiles : In vivo studies showed that while some diazaspiro compounds performed well in vitro, their effectiveness diminished due to high clearance rates and low bioavailability in animal models .

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclization of precursor amines and ketones. For example, spirocyclic intermediates are formed via intramolecular cyclization under acidic or basic conditions . Key steps include:
  • Step 1 : Formation of the diazaspiro core via cyclization of ethylenediamine derivatives with ketones.
  • Step 2 : Hydroxylation at the 5-position using oxidizing agents like m-CPBA or enzymatic methods.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) improves purity (>95%) .
  • Yield Optimization : Adjusting reaction temperature (60–80°C) and catalyst loading (e.g., Pd/C for hydrogenation) enhances efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and hydroxyl/trifluoroacetate groups. Key signals: δ ~4.5 ppm (spirocyclic protons), δ ~170 ppm (carbonyl of trifluoroacetate) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at 282.12 for C₁₀H₁₅F₃N₂O₃) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) assess purity (>98%) and stability .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer :
  • Temperature : Store at 4°C in airtight containers to prevent hydrolysis of the trifluoroacetate group .
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid degradation; avoid aqueous buffers with pH >7.0 .
  • Long-Term Stability : Lyophilized powders retain activity for >12 months at -20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 3 and 9) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
  • Ethyl or Benzyl Substitutions at position 3 enhance receptor binding (e.g., sigma-1 receptors, Kᵢ = 12 nM) .
  • Fluorinated Aromatic Groups (e.g., 2-fluorobenzyl at position 9) improve metabolic stability in hepatic microsome assays (t₁/₂ > 120 min) .
  • Table 1 : Bioactivity of Derivatives
Substituent (Position 9)Target ReceptorIC₅₀ (nM)Metabolic Stability (t₁/₂, min)
2-FluorobenzylSigma-115130
4-ChlorophenylSigma-24590
CyclohexylN/A>1000200
Data derived from in vitro assays

Q. What in vitro and in vivo models are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • In Vitro :
  • TR-FRET Assays : Quantify METTL3 inhibition (IC₅₀ ~2 µM) .
  • Cell Viability Assays : Test antiproliferative effects in cancer lines (e.g., MOLM-13 leukemia cells) .
  • In Vivo :
  • Xenograft Models : Administer 10 mg/kg (i.p.) daily in immunodeficient mice to assess tumor growth suppression .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS .

Q. How can contradictions in biochemical vs. cellular assay data (e.g., IC₅₀ discrepancies) be resolved?

  • Methodological Answer :
  • Factor 1 : Intracellular SAM concentrations (1–10 µM) may reduce inhibitor efficacy in cells vs. biochemical assays (IC₅₀ differences of 5–10x) .
  • Factor 2 : Off-target effects are assessed via kinome profiling (e.g., Eurofins KinaseScan) .
  • Mitigation : Use isogenic cell lines (e.g., METTL3-knockout) to confirm target specificity .

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